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Compound of Interest

Compound Name:
6-O-alpha-D-Galactopyranosyl-D-

glucose

Cat. No.: B8057681

Get Quote

Part 1: Executive Summary & Chemical Identity
Melibiose (6-O-α-D-galactopyranosyl-D-glucose) is a reducing disaccharide pivotal in studying

carbohydrate transport (e.g., melB permease) and glycosidic hydrolysis.[1] Unlike non-reducing

sugars like sucrose, Melibiose exhibits mutarotation, existing in solution as an equilibrium

mixture of

- and

-anomers at the reducing glucose terminus.

This guide provides a validated protocol for the complete NMR characterization of Melibiose. It

addresses the specific challenges of carbohydrate NMR: spectral overlap in the 3.0–4.0 ppm

region, water suppression artifacts, and the kinetic management of mutarotation.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
IUPAC Name: 6-O-α-D-galactopyranosyl-D-glucopyranose[1]

Linkage:
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-(1$\rightarrow$6) glycosidic bond.[1][2]

Reducing End: D-Glucose (Mutarotates:

:

ratio

36:64 in

).[1]

Non-Reducing End: D-Galactose (Fixed

-configuration).

Part 2: Experimental Protocol
Sample Preparation Workflow
Carbohydrate NMR requires strict control over pH and water content to prevent signal

broadening and chemical shift wandering.

Reagents:

Solvent: Deuterium Oxide (

), 99.9% D.[1]

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.[1] Avoid TMS

due to insolubility.

pH Adjustment: NaOD/DCl (optional, keep pH neutral 6.5–7.5 to minimize exchange

broadening).

Step-by-Step Protocol:

Lyophilization: Ensure Melibiose powder is strictly dry. Lyophilize from

once if exchangeable protons (OH) are not the target, to replace OH with OD and simplify
the spectrum (removing OH couplings).
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Dissolution: Dissolve 10–20 mg of Melibiose in 600

L of

.

Equilibration (Critical):

Fresh Solution: Will show anomeric ratios of the solid state.

Equilibrium: Allow solution to stand at room temperature for >2 hours (or warm to 40°C for

30 mins) to reach mutarotation equilibrium (

/

ratio stabilization).

Reference: Add 10

L of 10 mM DSS solution.

Acquisition Parameters (Bruker/Varian Standard)
Parameter 1H (Quantitative) 13C (Structural)

2D HSQC
(Assignment)

Pulse Sequence
noesypr1d (or zg30 if

is 100%)

zgpg30 (Power-gated

decoupling)
hsqcetgp

Relaxation Delay (D1)
5

T1 (approx. 5–7 s)
2–3 s 1.5 s

Spectral Width 10–12 ppm 220 ppm F2: 10, F1: 160

Scans (NS) 16–64 1024–4096 8–16

Temperature 298 K (25°C) or 303 K 298 K 298 K

Note on Water Suppression: Use presaturation (noesypr1d) to suppress the HDO signal

(~4.79 ppm).[1] Ensure the presaturation frequency is centered exactly on the water
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resonance to avoid suppressing the anomeric proton of

-glucose (~4.6 ppm).

Part 3: Data Analysis & Interpretation[10]
1H NMR Landscape
The proton spectrum is divided into two distinct zones: the Anomeric Region (downfield,

diagnostic) and the Ring Region (upfield, overlapping).

The Anomeric "Fingerprint" (4.5 – 5.5 ppm)
This region quantifies the ratio of anomers and confirms the

-Gal linkage.

-Glucose (H-1):

5.22 ppm (d,

Hz).[1] The coupling is small (equatorial-axial).[1]

-Galactose (H-1'):

4.96 ppm (d,

Hz).[1] This signal is stable and does not mutarotate.

-Glucose (H-1):

4.63 ppm (d,

Hz).[1] The coupling is large (axial-axial), characteristic of

-anomers.[1]

Interpretation Tip: Integration of

-Glc H-1 vs.

-Glc H-1 should yield a ratio of roughly 1:1.8 (36%:64%) at equilibrium.[1] The
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-Gal H-1' integral should equal the sum of the Glc anomers.

The Ring Region (3.2 – 4.2 ppm)
This "hump" contains the remaining 12 non-exchangeable protons.

Diagnostic Signal: The H-5 of the

-Gal unit often resonates slightly downfield (~3.9-4.0 ppm) due to the axial O-4.[1]

Linkage Protons (H-6a/b of Glucose): These are shifted downfield compared to free glucose

due to the glycosidic bond, appearing ~3.7–3.9 ppm.[1]

13C NMR Landscape
Carbon NMR provides superior resolution for the skeleton.
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Carbon Position
-Anomer (

ppm)

-Anomer (

ppm)

Assignment Logic

C-1 (Glc) 92.9 96.8

Anomeric carbons are

most deshielded.[1]

is typically downfield

of

.

C-1' (Gal) 99.1 99.1
Non-reducing end;

single peak.[1]

C-6 (Glc) 66.5 66.5

CRITICAL: Shifted

downfield from ~61

ppm (free Glc) due to

glycosylation (

-1

6).[1]

C-6' (Gal) 61.8 61.8
Unsubstituted primary

alcohol.[1]

Ring Carbons 70.0 – 76.0 70.0 – 76.0
Cluster of secondary

alcohols (C2-C5).[1]

Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the logical flow for confirming the Melibiose structure using 1D

and 2D NMR data.
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Key Correlations

Start: Dissolve Melibiose in D2O

Acquire 1H NMR
(Observe Anomeric Region)

Identify Anomeric Protons
(5.22, 4.96, 4.63 ppm)

Verify Linkage via HMBC
(Glc C6 -> Gal H1')

 3 Signals Found 

COSY: H1 -> H2 (J-coupling)Full Assignment via HSQC/COSY

 Correlation Observed 

HMBC: H1'(Gal) <-> C6(Glc)

Structure Confirmed:
Melibiose (alpha-1->6)

Click to download full resolution via product page

Caption: Workflow for the structural verification of Melibiose, highlighting the critical HMBC

correlation between the Galactose anomeric proton and the Glucose C6 linkage carbon.

Part 4: Advanced Troubleshooting & Tips
The "Water Problem"
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In

, the HDO residual peak often drifts between 4.70 and 4.80 ppm depending on temperature
and pH.

Risk: It can obscure the

-Glc H-1 doublet (~4.63 ppm) or the

-Gal H-1 doublet (~4.96 ppm).[1]

Solution: Shift the temperature. Raising the temperature to 303 K or 310 K shifts the HDO

peak upfield (to lower ppm), revealing the obscured anomeric signals.

Quantifying Purity
Commercial Melibiose may contain traces of free Glucose, Galactose, or Raffinose.

Free Glucose: Look for sharp doublets at 5.23 ppm (

) and 4.64 ppm (

) that do not integrate 1:1 with the Galactose signal.[1]

Free Galactose: Look for

-Gal H-1 at 5.27 ppm (distinct from Melibiose Gal H-1 at 4.96 ppm).[1]

J-Coupling Analysis[1]
-D-Gal unit:

is typically ~3.5 Hz (gauche).[1]

-D-Glc unit:

is ~3.8 Hz (gauche).[1]

-D-Glc unit:

is ~8.0 Hz (trans-diaxial).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_585-99-9_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_585-99-9_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_585-99-9_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_585-99-9_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_585-99-9_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_585-99-9_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8057681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: If the

-anomer doublet appears as a singlet or broad peak, the magnetic field homogeneity
(shimming) is poor, or exchange is occurring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [High-Resolution NMR Profiling of Melibiose: A
Quantitative & Structural Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8057681/docs#high-resolution-nmr-profiling-of-
melibiose-a-quantitative-structural-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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